molecular formula C4H5IO2 B151994 (E)-methyl 3-iodoacrylate CAS No. 6213-88-3

(E)-methyl 3-iodoacrylate

Cat. No. B151994
CAS RN: 6213-88-3
M. Wt: 211.99 g/mol
InChI Key: SUQXOFVGKSUSSM-NSCUHMNNSA-N
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Description

(E)-methyl 3-iodoacrylate is a chemical compound that is part of a broader class of acrylates, which are known for their utility in various organic synthesis reactions. These compounds are characterized by their vinyl group (an ethylene moiety) adjacent to a carboxylate ester function, with a halogen substituent, in this case, iodine, at the alpha position relative to the carbonyl group.

Synthesis Analysis

The synthesis of (E)-methyl 3-iodoacrylate and related compounds has been explored through various methods. For instance, the preparation of (E)-alpha-bromoacrylates, which are structurally similar to (E)-methyl 3-iodoacrylate, can be achieved using a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, through the Honer-Wadsworth-Emmons (HWE) reaction with high stereoselectivity . Additionally, L-proline catalyzed synthesis provides a stereoselective method for creating (E)-methyl alpha-substituted acrylates, which could potentially be adapted for the synthesis of (E)-methyl 3-iodoacrylate .

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-methyl 3-iodoacrylate has been studied using various spectroscopic techniques. For example, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was elucidated and found to be stabilized by hydrogen bonding and C-H...π interactions . These findings can provide insights into the structural characteristics of (E)-methyl 3-iodoacrylate, as the presence of the iodine atom could influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

(E)-methyl 3-iodoacrylate can be expected to participate in various chemical reactions due to the presence of the reactive vinyl group and the iodine substituent. For example, the Heck cross-coupling reaction is a method that could potentially be used to modify (E)-methyl 3-iodoacrylate by coupling it with other organic fragments to create complex molecules . The iodine atom in the molecule would act as a good leaving group, facilitating the coupling process.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-methyl 3-iodoacrylate can be inferred from studies on similar compounds. For instance, the spectroscopic properties of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile were investigated using FT-IR, UV, and NMR techniques, and theoretical calculations were performed to understand its vibrational frequencies and geometric parameters . These methods could be applied to (E)-methyl 3-iodoacrylate to determine its physical properties, such as solubility, boiling point, and stability, as well as its chemical reactivity.

Scientific Research Applications

1. Michael Addition Reactions

  • (E)-methyl 3-iodoacrylate is used in Michael addition reactions. A study demonstrated the preparation of (E)-ammonium or amino acrylates through the Michael addition of methyl (Z)-iodoacrylate with secondary and tertiary alkylamines. This process is significant in organic synthesis and chemical transformations (Graham Nigel, Thirsk, & Whiting, 2001).

2. Synthesis of Stereoselective Isomers

  • The compound plays a role in the stereoselective synthesis of isomers. Research on 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton involved ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate intermediates for the synthesis of E, E / E, Z isomers. This method has applications in the development of fluorescent materials and anti-cancer agents (Irfan et al., 2021).

3. Stereospecific Synthesis in Medicinal Chemistry

  • It's used for the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, which have potential applications in the polymer industry and medicinal chemistry. A nonmetallic method for this synthesis was discovered, which is crucial for developing specific molecular structures (Kabir et al., 2012).

4. Aldol Reaction in Organic Synthesis

  • The aldol reaction of Allenolates with aldehydes, using (E)-methyl 3-iodoacrylate, is crucial in organic synthesis. This process is used for the stereoselective synthesis of Z-α-(hydroxyalkyl)-β-iodoacrylates, which have significant implications in chemical synthesis (Deng et al., 2003).

5. Difunctionalization of Alkynes

  • A novel approach to difunctionalization of electron-deficient alkynes leading to the formation of (E)-2-iodo-3-(methylthio)acrylate was developed. This process is important for the functional modification of organic compounds (Lu et al., 2021).

6. Biotrickling Filter for Waste Gas Treatment

  • In environmental applications, (E)-methyl 3-iodoacrylate is involved in the study of the removal of methyl acrylate by ceramic-packed biotrickling filters. This research is crucial for understanding the treatment of toxic waste gases in industrial settings (Wu et al., 2016).

7. C(sp3)–H and C(sp2)–H Alkylation

  • The compound is also used in the alkylation of C(sp3)–H and C(sp2)–H bonds. This process is fundamental in the preparation of unnatural amino acids and acrylic acids, which have broad applications in pharmaceuticals and material science (Zhu et al., 2014).

8. Fluorescent Probes in Biomedical Imaging

  • (E)-methyl 3-iodoacrylate derivatives are used in the synthesis of novel fluorescent probes for bioimaging applications. Such probes have important implications in medical diagnostics and research (Yu et al., 2018).

9. Nanoparticle Stability in Enhanced Oil Recovery

  • Research on polymer flooding in high-temperature, high-salinity conditions for enhanced oil recovery involves the study of acrylates, including (E)-methyl 3-iodoacrylate. This research is significant for petroleum engineering and energy resources development (Jouenne, 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P280-P305+P351+P338 . The compound should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

methyl (E)-3-iodoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXOFVGKSUSSM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 3-iodoacrylate

CAS RN

6213-88-3
Record name trans-Methyl 3-iodo-2-propenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl (2E)-3-iodoprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Pavlik, I Snajdr, J Kunes, M Spulak… - The Journal of Organic …, 2009 - ACS Publications
Biologically interesting 2-substituted 4-alkylidene pentenolides were prepared with complete control of regio- and stereoselectivity from 2-iodo allylic alcohols via an array of Pd-…
Number of citations: 17 pubs.acs.org
K Sakata, D Urabe, M Inoue - Tetrahedron Letters, 2013 - Elsevier
Here we report a two-step preparation protocol of α-benzoyloxyalkylzinc bromides from α-benzoyloxyalkyl selenides, and their application to palladium-catalyzed cross-coupling …
Number of citations: 2 www.sciencedirect.com
H Oda, T Kobayashi, M Kosugi, T Migita - Tetrahedron, 1995 - Elsevier
A racemic 5,12-DiHETE-8,9-cyclopentadiene Diels-Alder adduct was prepared by palladium-catalyzed ternary coupling between vinylic halide, a vinylic tin compound, and …
Number of citations: 53 www.sciencedirect.com
ES Karagöz, M Kus, GE Akpınar… - The Journal of Organic …, 2014 - ACS Publications
Palladium-catalyzed carbonylation of 2,4-enyne carbonates in an alcohol and under balloon pressure of CO proceeds through 1,5-substitution to yield (E)-2,3,5-trienoates. The olefin …
Number of citations: 22 pubs.acs.org
KL Jackson - 2008 - search.proquest.com
The halichondrins and halistatins represent an intriguing class of marine natural products isolated by the groups of Hirata and Uemura, Pettit, and Blunt and Monroe. Structurally, the …
Number of citations: 1 search.proquest.com
H Zhai, Y Li, B Cheng, Z Ma, P Gao… - Efficiency in Natural …, 2018 - Wiley Online Library
Organometallic chemistry plays an important role in natural product synthesis as it provides unique techniques for carbon‐carbon and carbon‐heteroatom bond formations. Gold‐…
Number of citations: 1 onlinelibrary.wiley.com
GSB Silva - 2017 - repositorio.ufba.br
Neste trabalho descreve-se estudos que visem a síntese convergente assimétrica do ácido linear Ieodomicina D, uma das quatro moléculas isoladas do microorganismo marinho …
Number of citations: 2 repositorio.ufba.br

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